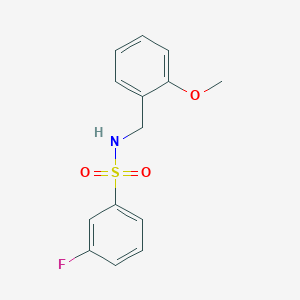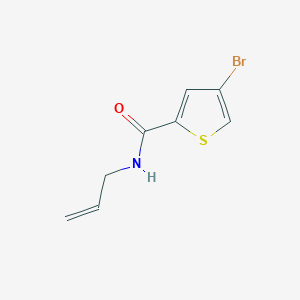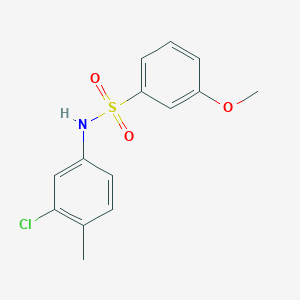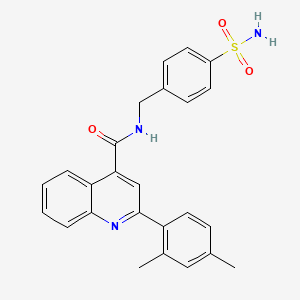![molecular formula C19H24N2O4S2 B10971696 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B10971696.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE typically involves the reaction of 4-(2-methylpiperidin-1-yl)sulfonylphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-(4-[(2-Methyl-1-piperidinyl)sulfonyl]phenyl)acetamide
Uniqueness
N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H24N2O4S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C19H24N2O4S2/c1-16-7-5-6-14-21(16)27(24,25)19-12-10-18(11-13-19)20-26(22,23)15-17-8-3-2-4-9-17/h2-4,8-13,16,20H,5-7,14-15H2,1H3 |
InChI Key |
TVICNTHBWZLYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
![2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B10971627.png)
![7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971640.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10971645.png)

![6-[(3,3-Diphenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971653.png)

![N-(2,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971667.png)
![Ethyl 4-({[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}amino)benzoate](/img/structure/B10971672.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10971692.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10971693.png)
